molecular formula C13H14N2O4 B14000708 Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate CAS No. 56598-96-0

Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate

Katalognummer: B14000708
CAS-Nummer: 56598-96-0
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: FWNIFXGCCBCROD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is a complex organic compound with the molecular formula C13H14N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate typically involves the reaction of ethyl isocyanate with 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylic acid: A closely related compound with similar structural features.

    Ethyl 2,5-dioxo-3-phenylimidazolidine-4-carboxylate: Another derivative with slight variations in the molecular structure.

Uniqueness

Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

56598-96-0

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-19-12(17)10-11(16)14(2)13(18)15(10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI-Schlüssel

FWNIFXGCCBCROD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.